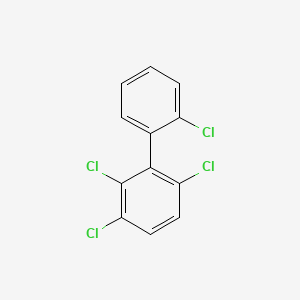
1-(4-Méthylphényl)pyrrolidin-2-one
Vue d'ensemble
Description
1-(4-Methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. The presence of a pyrrolidinone fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Applications De Recherche Scientifique
1-(4-Methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary targets of 1-(4-Methylphenyl)pyrrolidin-2-one are the dopamine and norepinephrine transporters . These transporters play a crucial role in neurotransmission in the mammalian system .
Mode of Action
1-(4-Methylphenyl)pyrrolidin-2-one interacts with its targets by inhibiting the reuptake of dopamine and norepinephrine, with little effect on serotonin trafficking . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Biochemical Pathways
The compound affects the dopamine and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it prolongs their action and enhances their effects . The downstream effects of this action include increased alertness and energy, among others .
Pharmacokinetics
It is known that the compound’s stereochemistry plays a significant role in its biological activity . The S isomer of the compound has been found to be the most biologically active enantiomer .
Result of Action
The inhibition of dopamine and norepinephrine reuptake by 1-(4-Methylphenyl)pyrrolidin-2-one leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, leading to increased alertness and energy .
Action Environment
The action of 1-(4-Methylphenyl)pyrrolidin-2-one can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other substances that interact with the same targets . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-(4-Methylphenyl)pyrrolidin-2-one are largely unexplored. It is known that pyrrolidine derivatives, including 1-(4-Methylphenyl)pyrrolidin-2-one, can interact with various enzymes and proteins .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways and gene expression
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
The synthesis of 1-(4-Methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(4-Methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A five-membered lactam that serves as a versatile lead compound for designing bioactive agents.
Pyrrolidin-2,5-dione: Another derivative with significant biological activities, including antimicrobial and anticancer properties.
Pyrrolizines: Compounds with a similar structure that are used in medicinal chemistry for their pharmacological effects.
The uniqueness of 1-(4-Methylphenyl)pyrrolidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives.
Propriétés
IUPAC Name |
1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-4-6-10(7-5-9)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPHOKOVVUFNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342017 | |
| Record name | 1-(4-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3063-79-4 | |
| Record name | 1-(4-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


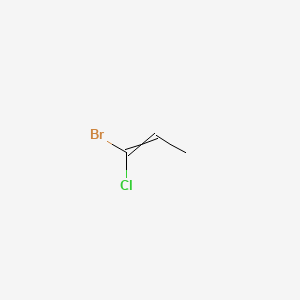
![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)
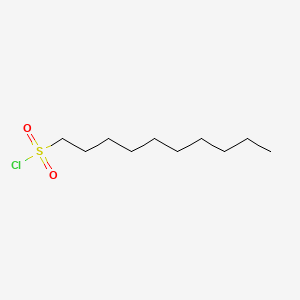


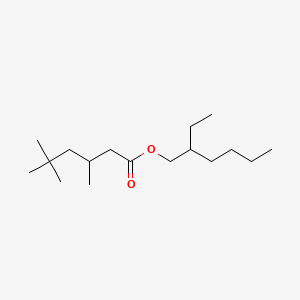
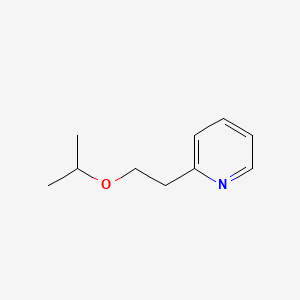
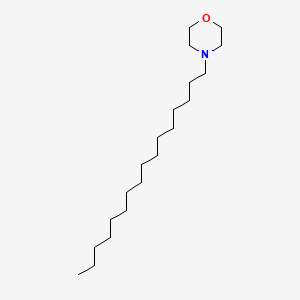
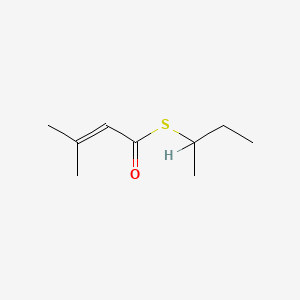
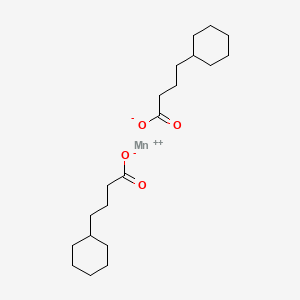

![7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1595938.png)
